molecular formula C12H17NO B7859986 N-(4-Isopropylphenyl)oxetan-3-amine

N-(4-Isopropylphenyl)oxetan-3-amine

Cat. No.: B7859986
M. Wt: 191.27 g/mol
InChI Key: QHHJYRBHGPSKOF-UHFFFAOYSA-N
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Description

N-(4-Isopropylphenyl)oxetan-3-amine is a small organic compound characterized by an oxetane ring (a four-membered oxygen-containing heterocycle) linked via an amine group to a 4-isopropylphenyl substituent. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the isopropyl group and enhanced metabolic stability from the oxetane ring.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(2)10-3-5-11(6-4-10)13-12-7-14-8-12/h3-6,9,12-13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHJYRBHGPSKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Isopropylphenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the intramolecular cyclization of appropriate precursors. For example, the cyclization can be achieved through intramolecular etherification or epoxide ring opening followed by ring closing .

Industrial Production Methods

Industrial production methods for oxetane derivatives often involve scalable and robust synthetic routes. These methods may include the use of electrophilic halocyclization of alcohols or the Paternò–Büchi [2+2] photocycloaddition to form the oxetane ring

Chemical Reactions Analysis

Types of Reactions

N-(4-Isopropylphenyl)oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydrox

Biological Activity

N-(4-Isopropylphenyl)oxetan-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxetane ring substituted with a 4-isopropylphenyl group. The unique structure of this compound allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

The biological activity of this compound is largely attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures can modulate pathways involved in cancer proliferation and immune response regulation. For instance, some derivatives of oxetanes have been shown to inhibit deubiquitinating enzymes, which are critical in cancer cell survival and proliferation .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For example, derivatives containing similar moieties have demonstrated efficacy against respiratory syncytial virus (RSV), with some exhibiting low cytotoxicity while maintaining antiviral potency . The selectivity and potency of these compounds make them promising candidates for further development.

Case Study 1: Antiviral Efficacy

In a study evaluating a series of quinazolinedione-derived compounds, one analog featuring a 4-isopropylbenzyl moiety showed significant antiviral activity against RSV. The compound demonstrated an effective concentration (EC50) of 2.1 μM, indicating its potential as a therapeutic agent against viral infections .

Case Study 2: Cancer Cell Proliferation

Another investigation focused on the potential of oxetane derivatives in inhibiting the USP1/UAF1 deubiquitinating complex. This study found that certain compounds exhibited nanomolar potency in inhibiting USP1/UAF1 activity, correlating with reduced viability in non-small cell lung cancer models . These findings suggest that this compound may possess similar anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeCompoundEC50 (μM)Notes
AntiviralThis compound2.1Effective against RSV
Deubiquitination InhibitionRelated Oxetane DerivativeNanomolarTargets USP1/UAF1 complex

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares N-(4-Isopropylphenyl)oxetan-3-amine with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Structural Features Potential Applications Reference
This compound C₁₂H₁₇NO 191.27 4-isopropylphenyl Oxetane ring, amine linkage Drug intermediate, GPCR ligand
N-(4-Nitrophenyl)oxetan-3-amine C₉H₁₀N₂O₃ 194.19 4-nitrophenyl Oxetane ring, nitro group Analytical standards, MS studies
Patent Example 13 C₂₆H₃₈N₂O₂ 411.60 Isopropyl, phenyl Tetrahydro-pyran, cyclopentyl Receptor modulator candidates
Patent Example 14 C₂₅H₃₈N₂O₂ 399.58 Isopropyl, phenyl Piperidine, hydrogenated structure Medicinal chemistry synthesis
Key Observations:

Electronic Effects: The nitro group in N-(4-nitrophenyl)oxetan-3-amine is strongly electron-withdrawing, increasing polarity and reducing lipophilicity compared to the electron-donating isopropyl group in the target compound. This difference likely impacts solubility and bioavailability .

Structural Complexity :

  • The patent examples (13 and 14) feature larger, multi-ring systems (tetrahydro-pyran, cyclopentyl, piperidine), increasing molecular weight and complexity. These structures may improve target binding affinity but could reduce synthetic accessibility compared to the simpler oxetane-based compounds .

Metabolic Stability :

  • The oxetane ring in both this compound and its nitro analog may confer metabolic stability by resisting oxidative degradation, a common issue with larger heterocycles like piperidine or tetrahydropyran .

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